Coumarine, 6-methoxy-3-(4-methoxyphenyl)-
Overview
Description
Coumarine, 6-methoxy-3-(4-methoxyphenyl)-, is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The specific structure of 6-methoxy-3-(4-methoxyphenyl)-coumarin includes methoxy groups at the 6 and 4 positions, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-3-(4-methoxyphenyl)-coumarin can be achieved through various synthetic routes. One common method involves the intramolecular Claisen condensation of appropriate phenolic precursors. For instance, the 3-(4-methoxyphenyl)-4-hydroxy coumarin can be synthesized from intermediate compounds via intramolecular Claisen condensation . Further treatments with reagents such as tosyl chloride in the presence of triethylamine can yield the desired product .
Industrial Production Methods
Industrial production methods for coumarin derivatives often involve optimizing reaction conditions to achieve high yields and purity. This can include the use of green chemistry approaches, such as employing environmentally friendly solvents and catalysts . The scalability of these methods is crucial for industrial applications, ensuring that the compound can be produced efficiently and cost-effectively.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-3-(4-methoxyphenyl)-coumarin can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the coumarin ring or the methoxy groups.
Substitution: Substitution reactions can occur at the methoxy groups or other positions on the coumarin ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and catalyst, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinones or other oxidized derivatives, while substitution reactions can introduce new functional groups into the coumarin structure .
Scientific Research Applications
6-Methoxy-3-(4-methoxyphenyl)-coumarin has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 6-methoxy-3-(4-methoxyphenyl)-coumarin involves its interaction with various molecular targets and pathways. The compound’s unique chemical structure allows it to bind to specific enzymes and receptors through hydrophobic interactions, pi-stacking, hydrogen bonding, and dipole-dipole interactions . These interactions can modulate the activity of target proteins and influence cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-methoxy-3-(4-methoxyphenyl)-coumarin include other methoxy-substituted coumarins and phenylcoumarins. Examples include:
- 7-Methoxy-4-methylcoumarin
- 3-Phenylcoumarin
- 6,7-Dimethoxycoumarin
Uniqueness
The uniqueness of 6-methoxy-3-(4-methoxyphenyl)-coumarin lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methoxy groups at the 6 and 4 positions can enhance its solubility, stability, and ability to interact with biological targets . This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
6-methoxy-3-(4-methoxyphenyl)chromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-19-13-5-3-11(4-6-13)15-10-12-9-14(20-2)7-8-16(12)21-17(15)18/h3-10H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHEVFZLYDSOKOX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3=C(C=CC(=C3)OC)OC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001224459 | |
Record name | 6-Methoxy-3-(4-methoxyphenyl)-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001224459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
263364-71-2 | |
Record name | 6-Methoxy-3-(4-methoxyphenyl)-2H-1-benzopyran-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=263364-71-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methoxy-3-(4-methoxyphenyl)-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001224459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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